Fmoc-3-nitro-D-phenylalanine

Peptide synthesis Enantiomeric purity Quality control

Fmoc-3-nitro-D-phenylalanine (CAS 478183-71-0) is a dual-function SPPS building block combining the protease-resistant D-configuration with a 3-nitro IR chromophore. The D-stereochemistry extends serum half-life (3–10× vs L-form), while the -NO₂ group (ν ~1520/1350 cm⁻¹) enables site-specific femtosecond IR sensing without external fluorophores. The electron-withdrawing nitro substituent (σₘ ≈ 0.71) modifies π-stacking and backbone conformation; post-synthesis reduction to -NH₂ enables further conjugation. Insist on verified chiral purity (≥98% enantiomeric) and negative optical rotation (−16° ± 2° in THF) to eliminate contamination artifacts. Generic Fmoc-phenylalanine or L-enantiomer cannot substitute.

Molecular Formula C24H20N2O6
Molecular Weight 432.4 g/mol
CAS No. 478183-71-0
Cat. No. B557902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-3-nitro-D-phenylalanine
CAS478183-71-0
Synonyms478183-71-0; Fmoc-3-nitro-D-phenylalanine; Fmoc-L-phe(3-NO2)-OH; (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-nitrophenyl)propanoicacid; FMOC-D-3-NITROPHENYLALANINE; Fmoc-D-3-Nitrophe; Fmoc-D-3-NO2-Phe-OH; SCHEMBL799762; MolPort-001-758-462; ZINC2244132; AKOS015837448; AKOS015907854; AM83451; OR14583; AC-16881; AK163640; BC210915; KB-51995; SC-10892; AB0048871; TR-017568; FT-0679850; A-7711; I14-26571; N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-nitro-D-phenylalanine
Molecular FormulaC24H20N2O6
Molecular Weight432.4 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C24H20N2O6/c27-23(28)22(13-15-6-5-7-16(12-15)26(30)31)25-24(29)32-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,25,29)(H,27,28)/t22-/m1/s1
InChIKeyUDIZJKKIJYRJIN-JOCHJYFZSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-3-Nitro-D-phenylalanine (CAS 478183-71-0): Overview of Structural Features and Research-Grade Procurement Specifications


Fmoc-3-nitro-D-phenylalanine (CAS 478183-71-0) is a protected, non-proteinogenic D-amino acid derivative utilized as a specialty building block in Fmoc-based solid-phase peptide synthesis (SPPS) . Structurally, it comprises a D-phenylalanine core with an electron-withdrawing 3-nitro (-NO₂) substituent on the aromatic ring and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group on the α-amino group . Its molecular formula is C₂₄H₂₀N₂O₆ (molecular weight 432.43 g/mol), and it is commercially available from multiple vendors as a white to off-white powder, typically requiring storage at 0–8 °C .

Why Fmoc-3-Nitro-D-phenylalanine Cannot Be Replaced by Generic Fmoc-Phenylalanine or L-Enantiomer Analogs in Specialized Research


Generic substitution with unmodified Fmoc-phenylalanine or the L-enantiomer counterpart (Fmoc-3-nitro-L-phenylalanine, CAS 206060-42-6) fails because the 3-nitro substituent and D-configuration are not interchangeable structural features. The electron-withdrawing nitro group introduces a permanent dipole and strong infrared absorption that alters peptide secondary structure propensity, local polarity sensing capability, and potential enzymatic reduction pathways relative to unsubstituted phenylalanine [1][2]. Furthermore, the D-configuration confers resistance to proteolytic degradation and alters peptide backbone geometry compared to the naturally occurring L-form; using the incorrect enantiomer can invert or abolish biological activity [1]. Consequently, researchers developing protease-resistant peptides, spectroscopic probes, or chiral bioactive sequences require this specific compound and cannot default to less costly, unsubstituted or incorrect-enantiomer analogs.

Quantitative Differentiation Evidence for Fmoc-3-Nitro-D-phenylalanine (CAS 478183-71-0)


Chiral Purity Specification: Fmoc-3-Nitro-D-phenylalanine ≥98% vs. Fmoc-3-Nitro-L-phenylalanine ≥99%

Fmoc-3-nitro-D-phenylalanine is commercially specified with ≥98% purity as determined by HPLC with chiral purity verification, ensuring minimal L-enantiomer contamination. For comparison, the L-enantiomer counterpart (Fmoc-3-nitro-L-phenylalanine, CAS 206060-42-6) is specified at ≥99% purity by HPLC with chiral HPLC verification . Both specifications are adequate for routine SPPS applications; however, researchers requiring the D-enantiomer for introducing protease resistance or non-natural backbone geometry must select the D-enantiomer product, as even trace L-enantiomer contamination (≤2% for the D-form, ≤1% for the L-form) could compromise enantiomer-specific structure-activity relationships . This information provides procurement clarity for scientists selecting between enantiomeric building blocks.

Peptide synthesis Enantiomeric purity Quality control Procurement specification

Optical Rotation: Fmoc-3-Nitro-D-phenylalanine Exhibits Negative Specific Rotation vs. Positive Rotation of L-Enantiomer

The D-enantiomer (Fmoc-3-nitro-D-phenylalanine) exhibits a negative optical rotation of -16° ± 2° (c=1, THF) . In contrast, the L-enantiomer (Fmoc-3-nitro-L-phenylalanine) displays a positive rotation of approximately +36° (c=1, DMF) . This opposite sign of optical rotation provides a straightforward analytical method for confirming enantiomeric identity upon receipt or for monitoring potential racemization during long-term storage or synthetic use.

Chiral analysis Enantiomer identification Quality control Polarimetry

3-Nitro Substituent Confers Distinct Electronic Properties Relative to Unsubstituted Fmoc-D-Phenylalanine

The 3-nitro substituent introduces a strong electron-withdrawing effect (Hammett σₘ ≈ 0.71) that is absent in unsubstituted Fmoc-D-phenylalanine (CAS 86123-10-6). This electronic perturbation influences aromatic π-stacking interactions and peptide backbone conformation [1]. In addition, the nitro group functions as an infrared (IR) absorption probe: nitrophenylalanine residues exhibit strong NO₂ stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) that can be monitored independently of peptide backbone amide I bands (~1650 cm⁻¹) [2]. Femtosecond IR-pump-IR-probe experiments have demonstrated that nitrophenylalanine serves as a sensitive monitor for vibrational energy transfer within peptides, enabling site-specific measurement of local polarity and heat transfer dynamics over distances exceeding 20 Å, a capability not provided by unsubstituted phenylalanine [2].

Peptide conformation Electronic effects Spectroscopic probe Drug design

D-Configuration Confers Protease Resistance Relative to L-Configuration Analogs

D-amino acid incorporation is a well-established strategy for enhancing peptide stability against proteolytic degradation. The D-configuration of Fmoc-3-nitro-D-phenylalanine introduces a non-natural stereocenter that is not recognized by most mammalian proteases, which are stereospecific for L-amino acid substrates [1]. In contrast, the L-enantiomer (Fmoc-3-nitro-L-phenylalanine) yields peptides that remain susceptible to enzymatic cleavage. For example, peptides containing D-phenylalanine residues have demonstrated serum half-lives up to 3–10 times longer than their all-L counterparts in in vitro plasma stability assays [2]. This property is critical for developing peptide therapeutics requiring extended circulation times or for biological assays where peptide degradation confounds activity measurements.

Peptide stability Protease resistance Therapeutic peptides Half-life extension

Melting Point and Physical Form: Fmoc-3-Nitro-D-phenylalanine Exhibits Comparable Thermal Properties to Fmoc-3-Nitro-L-phenylalanine

Fmoc-3-nitro-D-phenylalanine exhibits a melting point range of 151–157 °C , which is comparable to the L-enantiomer counterpart (melting point data available from multiple vendors showing similar ranges of 150–160 °C). Both compounds are supplied as white to off-white powders requiring storage at 0–8 °C . This thermal and physical similarity means that procurement decisions between the D- and L-enantiomers cannot be based on stability or handling considerations; the choice must instead be driven entirely by the stereochemical requirements of the target peptide sequence.

Physical characterization Storage stability Handling Procurement

Procurement Availability: Fmoc-3-Nitro-D-phenylalanine Requires Longer Lead Times than L-Enantiomer Counterpart

The D-enantiomer (Fmoc-3-nitro-D-phenylalanine, CAS 478183-71-0) is a non-natural, specialty amino acid derivative that is less frequently stocked in bulk quantities compared to the more widely used L-enantiomer (CAS 206060-42-6). Several major vendors, including Thermo Scientific (Fisher Scientific) and Chem-Impex International, list this compound as available, but procurement specialists should anticipate potential lead time extensions of 3–5 business days or more for the D-enantiomer relative to the L-enantiomer, which is typically available for immediate shipment . This differential availability requires advance planning for research projects that depend on the D-enantiomer for specific stereochemical or protease-resistance requirements.

Supply chain Lead time Procurement planning Inventory management

Primary Research and Industrial Application Scenarios for Fmoc-3-Nitro-D-phenylalanine (CAS 478183-71-0)


Synthesis of Protease-Resistant Therapeutic Peptide Candidates Incorporating a Nitro-Aromatic Spectroscopic Probe

Researchers developing peptide therapeutics with extended in vivo half-life can incorporate Fmoc-3-nitro-D-phenylalanine at selected positions. The D-configuration confers resistance to serum proteases (class-level inference: D-amino acid-containing peptides exhibit 3–10× longer half-lives), while the 3-nitro group serves simultaneously as an intrinsic IR probe for monitoring local environment and conformational dynamics [1]. This dual functionality enables structure-activity relationship (SAR) studies where both stability enhancement and real-time spectroscopic characterization are required without introducing an external fluorophore that might perturb peptide function [1].

Site-Specific Vibrational Energy Transfer Studies in Peptide Backbones Using IR-Pump-IR-Probe Spectroscopy

The strong IR absorption of the NO₂ stretching bands (~1520 cm⁻¹ and ~1350 cm⁻¹) enables the use of nitrophenylalanine residues as site-specific sensors of vibrational energy flow and local polarity within peptide chains . Fmoc-3-nitro-D-phenylalanine can be incorporated at defined positions during SPPS to generate peptides for femtosecond IR-pump-IR-probe experiments, which have demonstrated energy transfer over distances exceeding 20 Å with arrival delays of ~7 ps . This application is not feasible with unsubstituted Fmoc-D-phenylalanine, which lacks the nitro group's distinctive IR signature.

Construction of Chiral Peptide Libraries for Enantiomer-Specific Biological Screening

Fmoc-3-nitro-D-phenylalanine enables the synthesis of all-D or mixed D/L peptide libraries where the 3-nitro group can later be reduced to an amino group for further derivatization or conjugation. The commercial availability of this compound with verified chiral purity (≥98% enantiomeric purity) ensures that screening results reflect genuine stereochemical effects rather than contamination artifacts . The distinct negative optical rotation (-16° ± 2° in THF) provides a quality control checkpoint for confirming enantiomeric identity before large-scale library synthesis [1].

Synthesis of Peptidomimetics Requiring Enhanced Metabolic Stability with Electron-Withdrawn Aromatic Side Chains

The electron-withdrawing 3-nitro substituent (Hammett σₘ ≈ 0.71) alters aromatic π-stacking interactions and peptide backbone conformation relative to unsubstituted phenylalanine . When combined with the D-configuration's inherent protease resistance, this compound enables the design of peptidomimetics with both improved metabolic stability and modified receptor-binding pharmacophores. This application is particularly relevant for projects targeting protease-rich environments (e.g., gastrointestinal tract, serum) where both degradation resistance and altered electronic surface properties are required.

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